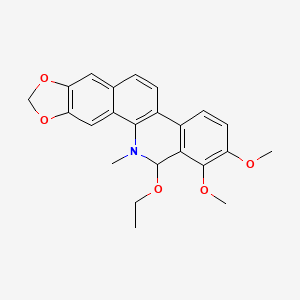
Methyl 4-(cyclopentyl(hydroxy)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(cyclopentyl(hydroxy)methyl)benzoate: is an organic compound characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group and a cyclopentyl group with a hydroxymethyl substituent. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzene Derivative Synthesis: The synthesis typically begins with a benzene derivative, which undergoes a series of reactions to introduce the desired substituents.
Cyclopentyl Group Addition: The cyclopentyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Esterification: Finally, the carboxylic acid group is converted to its methyl ester form using methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, with rigorous quality control measures in place.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides and strong bases are used in substitution reactions.
Major Products Formed:
Oxidation: Cyclopentyl(hydroxy)benzoic acid.
Reduction: Cyclopentyl(hydroxymethyl)benzyl alcohol.
Substitution: Halogenated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(cyclohexyl(hydroxy)methyl)benzoate: Similar structure but with a cyclohexyl group instead of cyclopentyl.
Methyl 4-(phenyl(hydroxy)methyl)benzoate: Similar structure but with a phenyl group instead of cyclopentyl.
Uniqueness: Methyl 4-(cyclopentyl(hydroxy)methyl)benzoate is unique due to its cyclopentyl group, which imparts different chemical and physical properties compared to its cyclohexyl and phenyl counterparts. This difference can influence its reactivity, solubility, and biological activity.
Eigenschaften
Molekularformel |
C14H18O3 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
methyl 4-[cyclopentyl(hydroxy)methyl]benzoate |
InChI |
InChI=1S/C14H18O3/c1-17-14(16)12-8-6-11(7-9-12)13(15)10-4-2-3-5-10/h6-10,13,15H,2-5H2,1H3 |
InChI-Schlüssel |
VQRCDLUNLCGLPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(C2CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


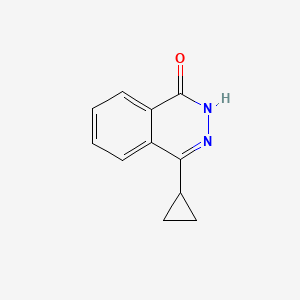
![1-[3-Chloro-4-(3-hydroxypiperidin-1-yl)phenyl]ethanone](/img/structure/B15356884.png)

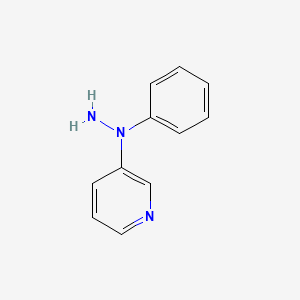
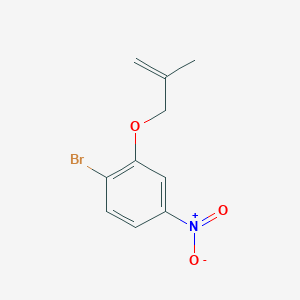
![tert-butyl N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]carbamate](/img/structure/B15356909.png)
![2,4-Dichloro-6-[(3-fluorophenyl)methyl]pyrimidine](/img/structure/B15356913.png)
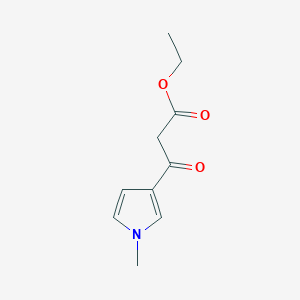
![4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B15356919.png)

